molecular formula C8H7IO3 B3286193 Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- CAS No. 820972-63-2

Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-

Cat. No. B3286193
M. Wt: 278.04 g/mol
InChI Key: DTCAFSRRDJJHRS-UHFFFAOYSA-N
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Description

Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as 4-Iodo-3,5-dihydroxyacetophenone and is commonly used in the synthesis of other compounds. In

Mechanism Of Action

The mechanism of action of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- is not fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). NF-κB is a transcription factor that plays a key role in the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- has been found to have anti-inflammatory effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). In vivo studies have shown that this compound reduces inflammation in animal models of rheumatoid arthritis and multiple sclerosis.

Advantages And Limitations For Lab Experiments

One advantage of using Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- in lab experiments is that it has been well-studied for its anti-inflammatory properties. This makes it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood. More research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the study of Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-. One direction is to further investigate its mechanism of action. Understanding how this compound inhibits the production of pro-inflammatory cytokines could lead to the development of more effective treatments for inflammatory diseases. Another direction is to study the potential use of this compound in other disease models. Finally, more research is needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine whether this compound is a viable treatment option for inflammatory diseases.
Conclusion:
Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- is a chemical compound that has potential applications in scientific research. This compound has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. While more research is needed to fully understand the biochemical and physiological effects of this compound, it has the potential to be a valuable tool in the development of treatments for inflammatory diseases.

Scientific Research Applications

Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)- has potential applications in scientific research. This compound has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-(3,5-dihydroxy-4-iodophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-4(10)5-2-6(11)8(9)7(12)3-5/h2-3,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCAFSRRDJJHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)O)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40839391
Record name 1-(3,5-Dihydroxy-4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40839391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(3,5-dihydroxy-4-iodophenyl)-

CAS RN

820972-63-2
Record name 1-(3,5-Dihydroxy-4-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40839391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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